molecular formula C19H26FNO5 B1384002 tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2055991-12-1

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1384002
CAS No.: 2055991-12-1
M. Wt: 367.4 g/mol
InChI Key: LDXSVQJMHMWWPA-KBPBESRZSA-N
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Description

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The fluoro, methoxycarbonyl, and hydroxymethyl groups are introduced through specific reactions such as nucleophilic substitution, esterification, and reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the piperidine ring and various functional groups could make it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The fluoro and methoxycarbonyl groups are often found in bioactive molecules, suggesting possible pharmacological applications.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4R)-4-(4-chloro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (3S,4R)-4-(4-fluoro-3-(ethoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

The unique combination of functional groups in tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate distinguishes it from similar compounds. The presence of the fluoro group, in particular, can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-(4-fluoro-3-methoxycarbonylphenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO5/c1-19(2,3)26-18(24)21-8-7-14(13(10-21)11-22)12-5-6-16(20)15(9-12)17(23)25-4/h5-6,9,13-14,22H,7-8,10-11H2,1-4H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSVQJMHMWWPA-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC(=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC(=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

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